6beta-Hidroxipolamiida

Descripción general

Descripción

6beta-Hydroxyipolamiide is an iridoid glucoside that can be isolated from the herbs of Stachytarpheta mutabilis . It has a molecular formula of C17H26O12 and a molecular weight of 422.4 g/mol .

Synthesis Analysis

6beta-Hydroxyipolamiide has been successfully isolated from S. jamaicensis leaves . The identification of the compound was analyzed using UV-Vis, Infra-Red (IR) spectrophotometry, and Nuclear Magnetic Resonance (NMR) spectrometry .

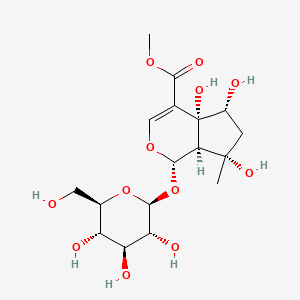

Molecular Structure Analysis

The molecular structure of 6beta-Hydroxyipolamiide consists of a complex pentacyclic ring system with several functional groups including hydroxyl and carbonyl groups.

Physical And Chemical Properties Analysis

6beta-Hydroxyipolamiide is a powder with a molecular weight of 422.38 g/mol . It is stable under normal temperatures and pressures .

Aplicaciones Científicas De Investigación

Medicina Tradicional

6beta-Hidroxipolamiida es un compuesto natural que se ha aislado con éxito de las hojas de Stachytarpheta jamaicensis, una especie de la familia Verbenaceae {svg_1} {svg_2}. Esta planta se usa como medicina tradicional {svg_3} {svg_4}.

Actividad Antiproliferativa

Algunos estudios han demostrado que la this compound puede tener actividad antiproliferativa. Esto significa que puede ralentizar o detener el crecimiento de las células. Esto ha llevado a algunas investigaciones sobre su potencial como agente anticancerígeno.

Mecanismo De Acción

Target of Action

The primary target of 6beta-Hydroxyipolamiide is α-glucosidase , an enzyme involved in the breakdown of complex carbohydrates . This enzyme plays a crucial role in the digestion of starches and sugars, converting them into glucose for energy use in the body .

Mode of Action

6beta-Hydroxyipolamiide acts as an inhibitor of α-glucosidase . It binds to the enzyme, preventing it from breaking down complex carbohydrates into glucose . This inhibitory action disrupts the normal function of α-glucosidase, leading to changes in carbohydrate metabolism .

Biochemical Pathways

By inhibiting α-glucosidase, 6beta-Hydroxyipolamiide affects the carbohydrate metabolism pathway . This disruption can lead to a decrease in the breakdown and absorption of carbohydrates in the digestive tract, potentially reducing postprandial (after-meal) blood glucose levels . .

Result of Action

The inhibition of α-glucosidase by 6beta-Hydroxyipolamiide can lead to a reduction in postprandial blood glucose levels . This could potentially be beneficial in the management of conditions such as diabetes, where controlling blood glucose levels is crucial . .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

6beta-Hydroxyipolamiide plays a significant role in biochemical reactions, primarily through its inhibitory activity on the enzyme alpha-glucosidase . Alpha-glucosidase is an enzyme involved in the breakdown of carbohydrates into glucose. By inhibiting this enzyme, 6beta-Hydroxyipolamiide can potentially regulate blood sugar levels, making it a candidate for antidiabetic therapies . The compound interacts with the active site of alpha-glucosidase, thereby preventing the enzyme from catalyzing its substrate .

Cellular Effects

6beta-Hydroxyipolamiide has been shown to exert various effects on different cell types and cellular processes. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism . The compound’s inhibitory effect on alpha-glucosidase can lead to reduced glucose absorption in intestinal cells, thereby impacting overall glucose metabolism . Additionally, 6beta-Hydroxyipolamiide exhibits antioxidant properties, which can protect cells from oxidative stress and damage .

Molecular Mechanism

At the molecular level, 6beta-Hydroxyipolamiide exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of alpha-glucosidase, inhibiting its enzymatic activity . This inhibition is achieved through competitive binding, where 6beta-Hydroxyipolamiide competes with the enzyme’s natural substrate for the active site . Furthermore, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress within cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6beta-Hydroxyipolamiide have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that 6beta-Hydroxyipolamiide remains stable under specific storage conditions, such as -20°C for up to three years in powder form . Its stability in solution may vary, and degradation can occur over time, potentially affecting its efficacy .

Dosage Effects in Animal Models

The effects of 6beta-Hydroxyipolamiide vary with different dosages in animal models. Studies have demonstrated that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced biological activities . At high doses, 6beta-Hydroxyipolamiide may also exhibit toxic or adverse effects, highlighting the importance of determining an optimal dosage for therapeutic applications .

Metabolic Pathways

6beta-Hydroxyipolamiide is involved in various metabolic pathways, particularly those related to carbohydrate metabolism . The compound interacts with enzymes such as alpha-glucosidase, influencing metabolic flux and metabolite levels . By inhibiting alpha-glucosidase, 6beta-Hydroxyipolamiide can modulate the breakdown of carbohydrates, thereby affecting glucose levels and overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, 6beta-Hydroxyipolamiide is transported and distributed through specific mechanisms . The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its distribution within tissues can influence its localization and accumulation, thereby affecting its biological activity .

Subcellular Localization

The subcellular localization of 6beta-Hydroxyipolamiide plays a crucial role in its activity and function . The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications .

Propiedades

IUPAC Name |

methyl (1S,4aR,5R,7S,7aR)-4a,5,7-trihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O12/c1-16(24)3-8(19)17(25)6(13(23)26-2)5-27-15(12(16)17)29-14-11(22)10(21)9(20)7(4-18)28-14/h5,7-12,14-15,18-22,24-25H,3-4H2,1-2H3/t7-,8-,9-,10+,11-,12-,14+,15+,16+,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRKJSAASNMDKLI-NZHINYMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C2(C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(C[C@H]([C@]2([C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.